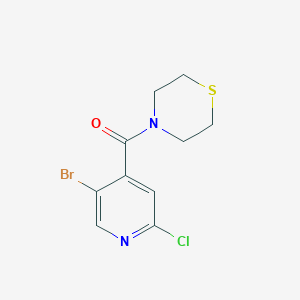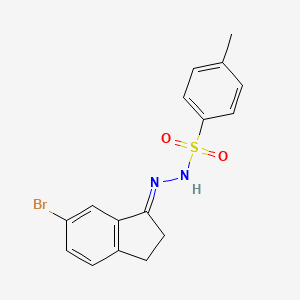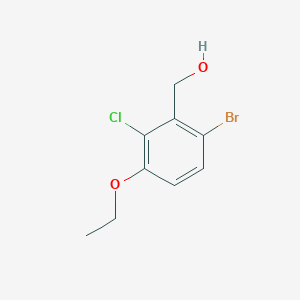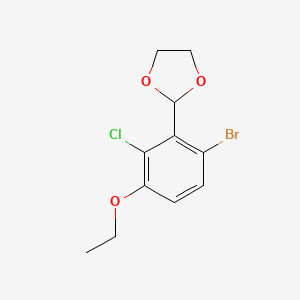
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane” is a chemical compound with a molecular weight of 361.47 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H19BBrClO3/c1-6-18-10-8-7-9 (16)11 (12 (10)17)15-19-13 (2,3)14 (4,5)20-15/h7-8H,6H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 361.47 . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. In addition, this compound has been used in the development of pharmaceuticals, biochemicals, and other products.
Mécanisme D'action
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The mechanism of action of this compound depends on the reaction it is used in. In general, this compound acts as a nucleophile and can undergo nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound has been used in the development of pharmaceuticals, biochemicals, and other products. The biochemical and physiological effects of this compound depend on the application it is used in. In general, this compound can act as a catalyst and can be used to facilitate the synthesis of various compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane is a versatile compound that can be used as a reagent in organic synthesis, a catalyst in reactions, and a starting material for the production of other compounds. The advantages of using this compound in lab experiments include its easy availability, low cost, and good reactivity. However, this compound can be toxic and can cause irritation to the skin and eyes, therefore proper precautions should be taken when handling it.
Orientations Futures
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane has a wide range of applications and can be used in the development of pharmaceuticals, biochemicals, and other products. Potential future directions for this compound include its use in the synthesis of pharmaceuticals, biochemicals, and other compounds; its use as a catalyst in reactions; and its use as a starting material for the production of other compounds. In addition, further research into the biochemical and physiological effects of this compound may be beneficial.
Méthodes De Synthèse
2-(6-Bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane can be synthesized from two different methods. The first method involves the reaction of 2-(6-bromo-2-chlorophenyl)-1,3-dioxolane (BCP) with ethylmagnesium bromide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound. The second method involves the reaction of BCP with ethylmagnesium chloride. This reaction results in the formation of a bromoethyl chloride, which is then reacted with BCP to form this compound.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
2-(6-bromo-2-chloro-3-ethoxyphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQUDTULFALNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290469.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B6290479.png)
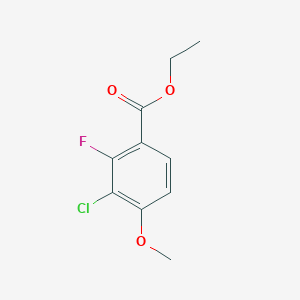

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
